1-Phenyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed synthesis methods for derivatives of this compound, focusing on their chemical properties and potential applications. For example, Spencer et al. (2002) describe the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives, highlighting their activity against serine proteases such as thrombin. These compounds show weak N–B coordination, which could be of interest in developing inhibitors for specific biochemical pathways (Spencer et al., 2002).
Antimalarial and Anticancer Applications
Research has explored the antimalarial activity of certain piperazine derivatives. Cunico et al. (2009) reported on the crystal structures of active tert-butyl and nonactive nitrobenzyl piperazine derivatives, indicating the importance of specific substituents for antimalarial activity (Cunico et al., 2009). Additionally, Lv et al. (2019) synthesized a heterocyclic compound with significant in vitro anticancer activities against human bone cancer cell lines, demonstrating the potential of these compounds in therapeutic applications (Lv et al., 2019).
Antifungal Activity
Wieczorek et al. (2014) investigated the fungicidal activity of a 3-piperazine-bis(benzoxaborole) compound, finding it more effective than standard antibiotics against several filamentous fungi. This suggests the potential of piperazine derivatives in addressing fungal infections (Wieczorek et al., 2014).
Molecular Docking and DFT Studies
Studies have also focused on the molecular structure and docking investigations of piperazine derivatives. Huang et al. (2021) performed DFT studies and crystallographic analyses on boric acid ester intermediates, providing insights into their molecular conformations and physicochemical properties. Such research aids in understanding how these compounds interact with biological targets (Huang et al., 2021).
Mechanism of Action
Piperazine Moiety
Piperazine is a common cyclic secondary amine. Drugs containing a piperazine moiety are known to have a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects .
Dioxaborolane Moiety
Compounds containing a dioxaborolane moiety are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They can act as boron sources in these reactions .
Properties
IUPAC Name |
1-phenyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31BN2O2/c1-22(2)23(3,4)28-24(27-22)20-12-10-19(11-13-20)18-25-14-16-26(17-15-25)21-8-6-5-7-9-21/h5-13H,14-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEPQKWTXHUCQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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